

Comparative Guide: HP- β -CD vs. Captisol® (SBE- β -CD) for Injectable Formulations

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Compound of Interest

Compound Name: 2-Hydroxypropyl-beta-cyclodextrin

CAS No.: 94035-02-6

Cat. No.: B2473086

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Executive Summary

In the landscape of parenteral delivery for BCS Class II and IV compounds, cyclodextrins (CDs) have moved from novelties to workhorses. While native

-cyclodextrin is limited by nephrotoxicity and low solubility, its derivatives—Hydroxypropyl-

-cyclodextrin (HP-

-CD) and Sulfobutylether-

-cyclodextrin (SBE-

-CD, notably Captisol®)—are the industry standards.

This guide moves beyond basic definitions to provide a functional comparison. The choice between them is rarely arbitrary; it is dictated by the ionic nature of your API, the tonicity requirements of your final product, and the specific safety margins required for your indication.

Chemical Architecture & Mechanism

To select the right excipient, one must understand the molecular machinery. Both molecules share the same hydrophobic cavity (torus) derived from the 7-glucopyranose unit

-cyclodextrin parent, but their exterior modifications dictate their distinct behaviors.

The Structural Divergence

- HP- β -CD (Hydroxypropyl- β -cyclodextrin):
 - Modification: Hydroxypropyl groups attached to hydroxyl sites.
 - Nature: Non-ionic (Neutral).
 - Mechanism: Solubilization occurs purely through hydrophobic inclusion (Van der Waals forces, hydrogen bonding) and steric fit.
 - Substitution: Generic grades often have a wide Degree of Substitution (DS) range (USP allows 2.8–10.5), though pharma grades usually target ~4–6.
- Captisol® (SBE- β -CD):
 - Modification: Sulfobutyl ether spacer groups terminating in a sulfonate anion.
 - Nature: Polyanionic.[1]
 - Mechanism: Dual-action solubilization.[2] It utilizes the hydrophobic cavity plus electrostatic attraction between the negatively charged sulfonate tails and positively charged (cationic) drug molecules.
 - Substitution: Captisol® is a specific grade with a tightly controlled average DS of 6.2–6.9.

Visualization: The "Ionic Lock" Advantage

The following diagram illustrates why Captisol often outperforms HP- β -CD for nitrogen-containing (basic) drugs.

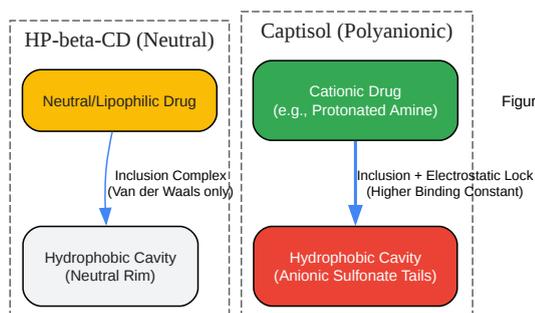


Figure 1: Mechanism of Complexation. Note the dual-mode binding in SBE-beta-CD for cationic drugs.

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Critical Quality Attributes (CQAs) & Performance Data

The following table synthesizes head-to-head performance metrics.

Feature	HP- β -CD (Kleptose® HP, Trappsol®, etc.)	Captisol® (SBE- β - CD)	Implications for Formulation
Charge	Neutral	Anionic (Na ⁺ salt)	Osmolality: SBE- β -CD contributes significantly to tonicity due to Na ⁺ counterions. HP- β -CD is isotonic at higher concentrations.
Solubilization (Neutrals)	Excellent	Good to Excellent	Comparable for neutral steroids/lipids.
Solubilization (Cationics)	Good	Superior	SBE- β -CD binding constants () are often 2–5x higher for basic drugs due to charge attraction.
Hemolytic Activity	Low	Very Low	SBE- β -CD is generally less hemolytic, allowing faster injection rates.
Renal Clearance	Glomerular filtration	Glomerular filtration	Both are eliminated renally. SBE- β -CD is excreted faster.
Commercial Precedence	Itraconazole (Sporanox), Mitomycin	Remdesivir (Veklury), Voriconazole (Vfend), Kyprolis	High FDA familiarity for both.
Molecular Weight	~1400 Da (varies by DS)	~2163 Da (avg)	SBE- β -CD adds more bulk mass per mole of cavity.

The Osmolality Trap

Expert Insight: This is the most common oversight in early development.

- Captisol is a sodium salt.[3] A 10% w/v solution provides significant osmolality (~110-120 mOsm/kg). If your drug requires a high concentration of CD (e.g., 30% w/v) to solubilize, a Captisol formulation may become hypertonic, potentially causing injection site pain or requiring slow infusion.
- HP-β-CD is non-ionic. You can formulate at 20-40% w/v and still remain near isotonicity (or easily adjust with saline).

Safety & Toxicology: The Renal Argument

Both excipients were developed to solve the nephrotoxicity of native

-CD, which precipitates in renal tubules and extracts cholesterol from cell membranes.[3]

Nephrotoxicity Profile

- HP-β-CD: At very high cumulative doses, it can cause osmotic nephrosis (vacuolation of the proximal tubules). This is generally considered reversible and non-toxic, but it is a histological finding that pathologists must monitor.
- Captisol: Designed specifically to minimize this.[3] The sulfobutyl ether groups repel the kidney membrane surface (also negatively charged), reducing cholesterol extraction. It generally shows a cleaner safety profile at maximizing doses compared to generic HP-β-CD, though vacuolation can still occur at massive doses.

Hemolysis

Hemolysis is a proxy for membrane disruption.

- Native
-CD: High hemolytic potential (membrane cholesterol extraction).
- HP-β-CD: Reduced potential.[4][5][6]

- Captisol: Negligible hemolytic potential.[7] This makes it the preferred choice for bolus IV injections where local concentration at the injection site is high.

Experimental Protocol: Phase Solubility Screening

Do not guess. Use the Higuchi-Connors method to determine the Binding Constant (

) and Complexation Efficiency (CE).

Protocol Workflow

Materials:

- Excess API (Solid).
- CD Solutions: 0, 5, 10, 15, 20% w/v (in buffer matching intended pH).

Steps:

- Preparation: Add excess API to vials containing CD solutions.
- Equilibration: Shake at room temperature for 24–48 hours. (Note: Check for chemical stability; if API degrades, reduce time or lower temp).
- Filtration: Filter supernatant using 0.22 μm PVDF or PES filter. (Avoid nylon if API binds to it).
- Assay: Quantify dissolved API via HPLC.
- Plot: Molar Concentration of API (Y-axis) vs. Molar Concentration of CD (X-axis).

Calculation

If the plot is linear (

type), calculate

:

Where

is the intrinsic solubility of the API.

Decision Logic Diagram

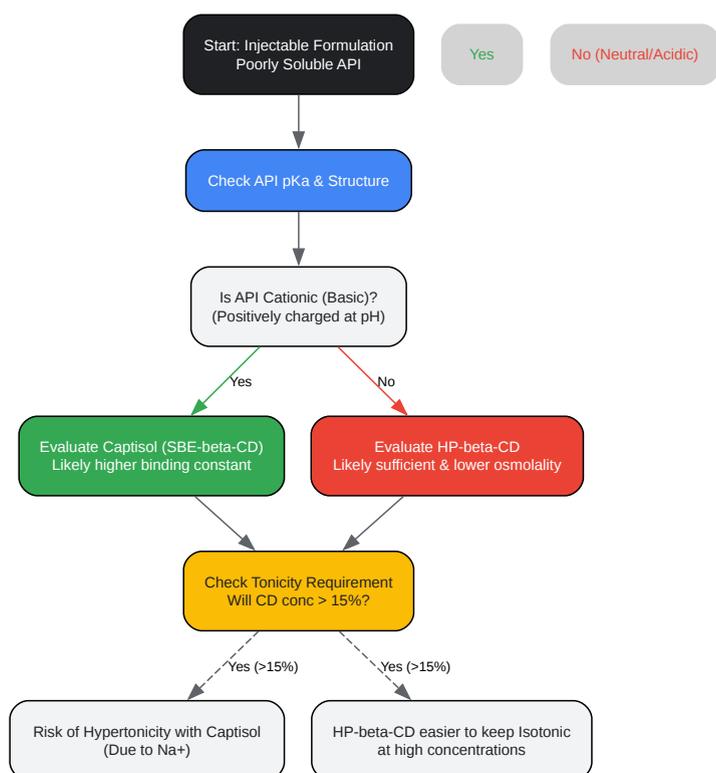


Figure 2: Formulation Decision Matrix for Cyclodextrin Selection.

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Regulatory & Supply Chain Considerations

- Intellectual Property: Captisol® was historically patent-protected (Ligand Pharmaceuticals), which carried licensing fees but guaranteed a high-purity, specific DS grade (6.5). Generic SBE- β -CDs are now available, but "Captisol" refers to the specific grade with the extensive safety master file (DMF) at the FDA.
- HP- β -CD: Available from multiple vendors (Roquette, Wacker, CycloLab). It is crucial to specify the Degree of Substitution in your regulatory filing, as "HP- β -CD" is a broad category.

Conclusion

- Choose Captisol® (SBE- β -CD) if: Your drug is cationic (basic), you need to minimize hemolysis for bolus injection, or you require the specific regulatory safety file associated with the brand.
- Choose HP- β -CD if: Your drug is neutral/lipophilic, you need very high concentrations (>20%) without exceeding isotonic limits, or you are cost-sensitive and do not require the anionic binding advantage.

References

- Stella, V. J., & He, Q. (2008). Cyclodextrins. [\[1\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#) Toxicologic Pathology, 36(1), 30–42.
- Ligand Pharmaceuticals. (2020). Captisol®: Technology Overview and Safety Profile. Captisol.com.
- European Medicines Agency (EMA). (2017). Background review for the excipient cyclodextrins. EMA/CHMP/333892/2013.
- U.S. Food and Drug Administration (FDA). (2024). Inactive Ingredient Database (IID). [\[14\]](#)
- Jain, A. S., et al. (2011). Sulfobutyl ether7- β -cyclodextrin (SBE7- β -CD) as a solubilizing agent for voriconazole: In vitro and in vivo evaluation. Journal of Pharmaceutical Sciences.

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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. cphi-online.com \[cphi-online.com\]](#)
- [4. ema.europa.eu \[ema.europa.eu\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. Hydroxylpropyl- \$\beta\$ -cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [7. ijpsonline.com \[ijpsonline.com\]](#)
- [8. pharmaexcipients.com \[pharmaexcipients.com\]](#)
- [9. US2010093664A1 - Compositions useful for reducing nephrotoxicity and methods of use thereof - Google Patents \[patents.google.com\]](#)
- [10. mdpi.com \[mdpi.com\]](#)
- [11. pp.bme.hu \[pp.bme.hu\]](#)
- [12. Comparative effects of \(SBE\)7m-beta-CD and HP-beta-CD on the stability of two anti-neoplastic agents, melphalan and carmustine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [13. researchgate.net \[researchgate.net\]](#)
- [14. fda.gov \[fda.gov\]](#)
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